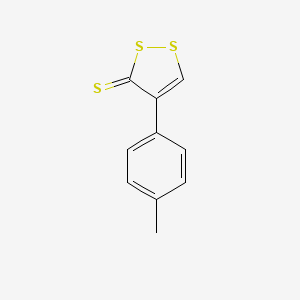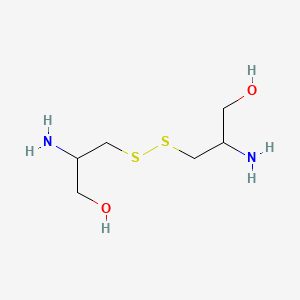
2,7-Diamino-4,5-dithia-1,8-octanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Diamino-4,5-dithia-1,8-octanediol is a chemical compound with the molecular formula C6H16N2O2S2 and a molecular weight of 212.33 g/mol. It is characterized by the presence of two amino groups and two hydroxyl groups, along with a disulfide linkage, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-4,5-dithia-1,8-octanediol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-3-mercaptopropanol with an oxidizing agent to form the disulfide linkage. The reaction conditions often include a suitable solvent and temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Diamino-4,5-dithia-1,8-octanediol undergoes various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2,7-Diamino-4,5-dithia-1,8-octanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,7-Diamino-4,5-dithia-1,8-octanediol involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This property allows it to interact with various molecular targets, including enzymes and proteins, by forming or breaking disulfide bonds. The amino and hydroxyl groups also contribute to its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cystine: Contains a disulfide bond and two amino groups but lacks hydroxyl groups.
Cysteine: Contains a thiol group instead of a disulfide bond and has one amino group.
Glutathione: A tripeptide with a thiol group, involved in redox reactions.
Uniqueness
2,7-Diamino-4,5-dithia-1,8-octanediol is unique due to its combination of amino, hydroxyl, and disulfide functionalities, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions makes it particularly valuable in redox chemistry and biochemistry .
Propiedades
Número CAS |
505-00-0 |
|---|---|
Fórmula molecular |
C6H16N2O2S2 |
Peso molecular |
212.3 g/mol |
Nombre IUPAC |
2-amino-3-[(2-amino-3-hydroxypropyl)disulfanyl]propan-1-ol |
InChI |
InChI=1S/C6H16N2O2S2/c7-5(1-9)3-11-12-4-6(8)2-10/h5-6,9-10H,1-4,7-8H2 |
Clave InChI |
GMYWIQKRNIZTOF-UHFFFAOYSA-N |
SMILES canónico |
C(C(CSSCC(CO)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


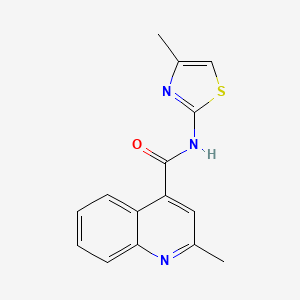
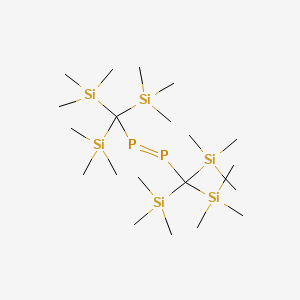
![4-amino-N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14159009.png)
![1-(4-bromophenyl)-5-[[2-(1H-indol-3-yl)ethylamino]-(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14159016.png)
![1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159018.png)
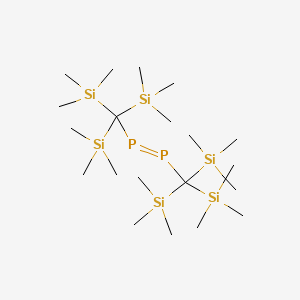
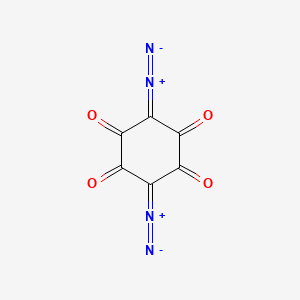


![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
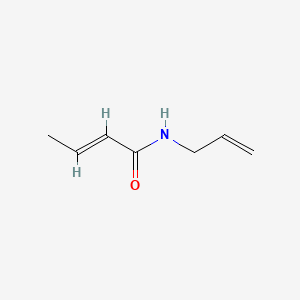
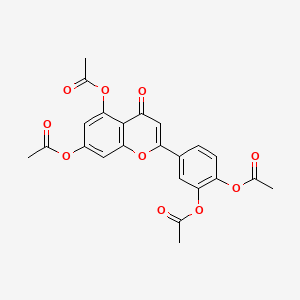
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)
